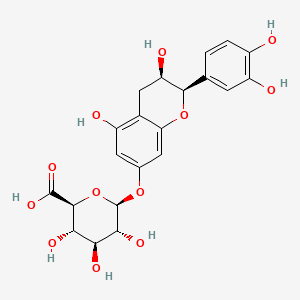
Epicatechin-7-glucuronide
描述
Epicatechin-7-glucuronide is a metabolite of epicatechin, a natural flavanol found in various foods such as green tea, cocoa, and red wine. Epicatechin is known for its antioxidant and antihypertensive properties, contributing to cardiovascular health and diabetes prevention .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of epicatechin-7-glucuronide involves the glucuronidation of epicatechin. This can be achieved using recombinant human glucuronosyl transferases, particularly UGT1A9, which efficiently produces epicatechin 3’-O-glucuronide as the major product . The reaction conditions typically involve the use of UDP-glucuronic acid as the glucuronide donor and appropriate buffers to maintain the pH.
Industrial Production Methods: Industrial production of this compound may involve the extraction and isolation of epicatechin from natural sources such as green tea or cocoa, followed by enzymatic glucuronidation. The use of bioreactors and optimized fermentation conditions can enhance the yield and efficiency of the production process .
化学反应分析
Types of Reactions: Epicatechin-7-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form quinones, which are reactive intermediates that can further react with nucleophiles . Reduction reactions may involve the conversion of the glucuronide moiety to its corresponding alcohol.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the flavonoid structure .
Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds where the glucuronide moiety is replaced by other functional groups .
科学研究应用
Epicatechin-7-glucuronide has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the metabolism and bioavailability of flavonoids . In biology, it is investigated for its role in cellular signaling pathways and its potential protective effects against oxidative stress . In medicine, this compound is studied for its potential therapeutic effects in cardiovascular diseases, diabetes, and neurodegenerative disorders . In industry, it is used in the development of functional foods and nutraceuticals .
作用机制
The mechanism of action of epicatechin-7-glucuronide involves its interaction with various molecular targets and pathways. One of the key targets is the G protein-coupled estrogen receptor (GPER), which is activated by this compound to induce the production of nitric oxide synthase (eNOS), leading to vasodilation and improved cardiovascular function . Additionally, this compound exerts antioxidant effects by scavenging free radicals and modulating cellular redox status .
相似化合物的比较
Epicatechin-7-glucuronide can be compared with other similar compounds such as epicatechin-3’-O-glucuronide and epicatechin-3’-sulfate. While all these compounds share a common flavonoid core, their unique glucuronide or sulfate moieties confer distinct physicochemical properties and biological activities . For example, epicatechin-3’-O-glucuronide has been shown to have higher binding affinity to GPER compared to this compound . Other similar compounds include methylated derivatives like 3’-O-methyl-epicatechin-5-O-glucuronide, which exhibit different metabolic and pharmacokinetic profiles .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O12/c22-10-2-1-7(3-12(10)24)18-13(25)6-9-11(23)4-8(5-14(9)32-18)31-21-17(28)15(26)16(27)19(33-21)20(29)30/h1-5,13,15-19,21-28H,6H2,(H,29,30)/t13-,15+,16+,17-,18-,19+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWDKTKDGDLDTP-BBGDWMAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001341518 | |
| Record name | Epicatechin 7-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001341518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389136-63-4 | |
| Record name | Epicatechin-7-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0389136634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epicatechin 7-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001341518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPICATECHIN-7-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HIH3MX5PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride](/img/structure/B1432218.png)
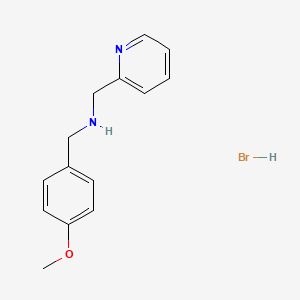

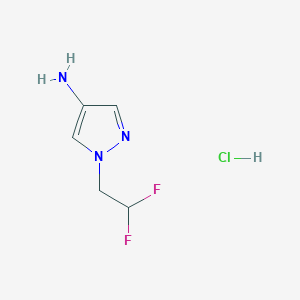

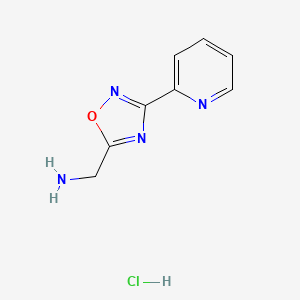
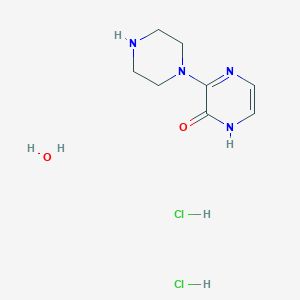

![(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride](/img/structure/B1432232.png)
![2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate](/img/structure/B1432234.png)
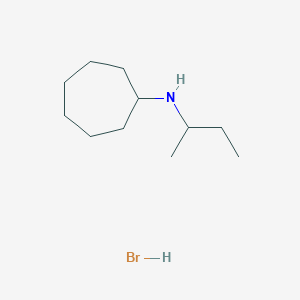
![4-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B1432237.png)
amine hydrobromide](/img/structure/B1432238.png)
